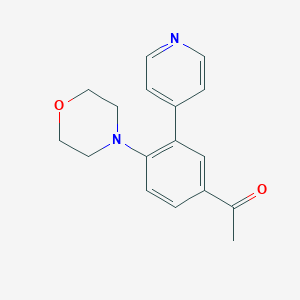

1-(4-morpholin-4-yl-3-pyridin-4-ylphenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to "1-(4-morpholin-4-yl-3-pyridin-4-ylphenyl)ethanone" involves multiple steps, including rearrangement, condensation, and nucleophilic substitution reactions. For instance, the compound "3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one" is synthesized from cyclopentanone oxime and 1-fluoro-4-nitrobenzene, showcasing the complex synthesis pathways involving this class of compounds (Wang et al., 2016).

Molecular Structure Analysis

The molecular structure of derivatives of "1-(4-morpholin-4-yl-3-pyridin-4-ylphenyl)ethanone" has been elucidated using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry. Single crystal X-ray crystallography has determined the structure of some compounds, revealing key features such as intramolecular hydrogen bonding and chair conformation of the morpholine fragment (Aljohani et al., 2019).

Chemical Reactions and Properties

The chemical reactions involving "1-(4-morpholin-4-yl-3-pyridin-4-ylphenyl)ethanone" derivatives highlight their reactivity and potential for generating a wide range of biologically active molecules. These compounds have been involved in reactions such as Mannich reactions, Buchwald–Hartwig amination, and cyclization reactions, leading to products with diverse biological activities (Thanusu et al., 2010).

Physical Properties Analysis

The physical properties of "1-(4-morpholin-4-yl-3-pyridin-4-ylphenyl)ethanone" derivatives, such as melting points and solubility, are crucial for their application in various scientific fields. These properties are often determined alongside the synthesis and structural analysis to ensure the compounds' suitability for further biological evaluation and application.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, define the potential applications of "1-(4-morpholin-4-yl-3-pyridin-4-ylphenyl)ethanone" derivatives. Studies have shown that these compounds exhibit significant biological activities, such as antimicrobial and anti-inflammatory effects, highlighting their importance in medicinal chemistry and pharmaceutical research (Helal et al., 2015).

Wissenschaftliche Forschungsanwendungen

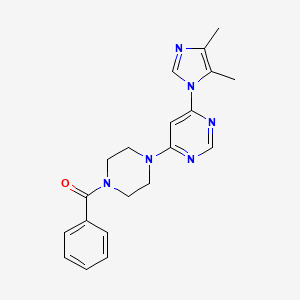

Microwave-Assisted Synthesis of Mono- and Disubstituted Derivatives

A study developed an efficient microwave-assisted synthetic route for Mannich bases from 4-hydroxyacetophenone, demonstrating a novel alternative for the synthesis of mono- and disubstituted Mannich bases. This method is characterized by its short reaction time, non-catalytic nature, and reproducibility on a gram scale. The study further provides detailed characterization of the compounds, including X-ray crystallography for selected derivatives, highlighting the structural features like intramolecular hydrogen bonding and π–π stack interactions (Aljohani et al., 2019).

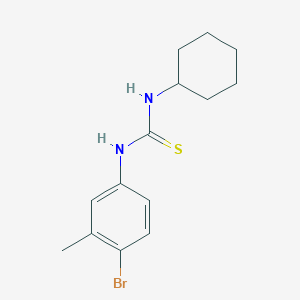

Antibacterial Activity of Novel Pyrimidines and Thiazolidinones

Another research focused on the synthesis of novel pyrimidines and thiazolidinones derivatives through microwave irradiation. The compounds were synthesized from 1-(4-morpholinophenyl) ethanone and screened for antibacterial activity. This study exemplifies the potential biological applications of derivatives of 1-(4-morpholin-4-yl-3-pyridin-4-ylphenyl)ethanone in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Molecular Docking Study for Antibacterial Activity

A molecular docking study of novel synthesized pyrazole derivatives, starting from 3-(furan-2-yl)-1-(4-morpholinophenyl)prop-2-ene-1-one, explored the binding interaction of these compounds with selected bacterial proteins. This study underscores the significance of structural modifications in enhancing antibacterial activity and provides insights into the molecular basis of such effects (Khumar, Ezhilarasi, & Prabha, 2018).

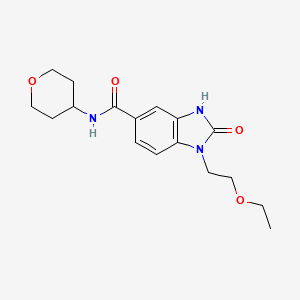

Anti-inflammatory Activity of Thiophene Derivatives

Research on the synthesis and characterization of thiophene derivatives from 1-(4-morpholinophenyl)ethanone has revealed promising anti-inflammatory activity. The study details the synthesis process, molecular modeling, and evaluation of anti-inflammatory activity, indicating the therapeutic potential of these compounds in treating inflammation-related conditions (Helal et al., 2015).

Synthesis and Characterization of Complexes

A study on the solvent effect on neutral Co (II) complexes of paeonol derivative, including derivatives of 1-(2-hydroxy-4-methoxyphenyl)ethanone, highlights the influence of crystallization solvents on molecular stability and packing, providing insights into the design and synthesis of metal complexes with tailored properties (Patel et al., 2019).

Eigenschaften

IUPAC Name |

1-(4-morpholin-4-yl-3-pyridin-4-ylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-13(20)15-2-3-17(19-8-10-21-11-9-19)16(12-15)14-4-6-18-7-5-14/h2-7,12H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHUCSHYZYRFLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N2CCOCC2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Morpholin-4-yl-3-pyridin-4-ylphenyl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5558136.png)

![N-[(3S*,4R*)-1-(3-chloro-4-fluorobenzoyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5558140.png)

![3-[5-(2,5-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5558167.png)

![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5558200.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5558212.png)

![4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoic acid](/img/structure/B5558218.png)

![2-(3-methoxypropyl)-9-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558222.png)